molecular formula C16H14N3NaO10S B15287328 Tizoxanide glucuronide,sodium salt

Tizoxanide glucuronide,sodium salt

Cat. No.: B15287328
M. Wt: 463.4 g/mol
InChI Key: HJXNHPDNJXKILF-YJYGSKBTSA-M
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Description

Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself an active metabolite of the antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide. Tizoxanide Glucuronide Sodium Salt has a molecular formula of C16H14N3O10S.Na and a molecular weight of 463.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines of humans and other animals .

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide Sodium Salt involves the use of recombinant human UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Mechanism of Action

Tizoxanide Glucuronide Sodium Salt exerts its effects by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption of energy metabolism leads to the death of the microbes . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tizoxanide Glucuronide Sodium Salt is unique in its role as a major metabolite of tizoxanide, contributing to the overall antiparasitic and antiviral activity of nitazoxanide. Its formation through glucuronidation also highlights the importance of metabolic processes in drug action and elimination .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1

InChI Key

HJXNHPDNJXKILF-YJYGSKBTSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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